molecular formula C6H8O7 B1196412 Isocitric Acid CAS No. 320-77-4

Isocitric Acid

Cat. No.: B1196412
CAS No.: 320-77-4
M. Wt: 192.12 g/mol
InChI Key: ODBLHEXUDAPZAU-UHFFFAOYSA-N
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Description

Isocitric acid ((1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate) is a crucial biochemical reagent and an intermediate of the tricarboxylic acid (TCA) cycle, synthesized from citric acid via the enzyme aconitase . It is a chiral molecule and a structural isomer of citric acid, playing an essential role in cellular energy production as it is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase . This compound holds significant research value in multiple fields. In biochemistry and cell biology, it is fundamental for studying mitochondrial function and the regulation of the TCA cycle . In the food and agricultural industry, D-isocitric acid serves as a critical marker for authenticating fruit juices; a citric acid to D-isocitric acid ratio exceeding 130 in orange juice is a recognized indicator of adulteration with synthetic citric acid . Furthermore, this compound has demonstrated potential in pharmaceutical research, with studies investigating its use in treating conditions such as iron-deficient anemia . Its production is optimized using microbial strains like Yarrowia lipolytica , highlighting its relevance in industrial biotechnology and metabolic engineering . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLHEXUDAPZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1637-73-6 (tri-hydrochloride salt)
Record name Isocitric acid
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DSSTOX Substance ID

DTXSID60861871
Record name 3-Carboxy-2,3-dideoxypentaric acid
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Molecular Weight

192.12 g/mol
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Physical Description

Solid
Record name Isocitric acid
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Solubility

466 mg/mL
Record name Isocitric acid
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CAS No.

320-77-4
Record name Isocitric acid
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Record name Isocitric acid
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Record name 3-Carboxy-2,3-dideoxypentaric acid
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Record name 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
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Record name ISOCITRIC ACID
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Melting Point

162 - 165 °C
Record name Isocitric acid
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Biosynthesis and Metabolic Pathways of Isocitric Acid

Role in the Tricarboxylic Acid (TCA) Cycle

The tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a fundamental metabolic pathway in aerobic organisms for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP. Isocitrate serves as a critical substrate in this eight-step cycle, which occurs in the mitochondrial matrix. nih.govnih.govresearchgate.net

The entry of isocitrate into the TCA cycle begins with the isomerization of citrate (B86180). Citrate, a tertiary alcohol, is not readily oxidized. Therefore, it is converted into its isomer, isocitrate, a secondary alcohol which is a more suitable substrate for oxidation. nih.gov This reversible reaction is catalyzed by the enzyme aconitase (also known as aconitate hydratase). nih.govnih.gov

The isomerization process involves a two-step dehydration and hydration reaction with cis-aconitate as an intermediate. nih.govmicrobiologyresearch.org First, aconitase catalyzes the removal of a water molecule from citrate to form the enzyme-bound intermediate cis-aconitate. nih.govnih.gov Subsequently, the enzyme facilitates the stereospecific addition of a water molecule to cis-aconitate, resulting in the formation of isocitrate. nih.govmicrobiologyresearch.org This reaction is reversible, with the equilibrium favoring citrate, but the cycle is pulled forward as isocitrate is consumed in the next step. nih.gov

The subsequent step in the TCA cycle is the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). nih.govmdpi.comnih.gov This is a key rate-limiting step of the cycle. pnas.org The reaction is a two-step process: first, the oxidation of the secondary alcohol group of isocitrate to a ketone, forming the unstable intermediate oxalosuccinate. mdpi.comtandfonline.comnih.gov This is immediately followed by a decarboxylation step, where a carboxyl group is removed as carbon dioxide (CO2), yielding the five-carbon molecule α-ketoglutarate. nih.govmdpi.comnih.gov

This oxidative process is coupled with the reduction of an electron acceptor. There are different isoforms of IDH that utilize either nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as the cofactor. mdpi.comtandfonline.com In the mitochondrial TCA cycle, the primary isoform (IDH3) uses NAD+ as the electron acceptor, reducing it to NADH. mdpi.commdpi.com The NADH generated is a crucial electron carrier for the electron transport chain, leading to ATP production. nih.gov Other isoforms (IDH1 and IDH2) use NADP+ and are found in the cytosol and peroxisomes as well as the mitochondria. mdpi.commdpi.com

Reaction StepSubstrateEnzymeProduct(s)Key Features
IsomerizationCitrateAconitaseIsocitrateReversible reaction via a cis-aconitate intermediate. nih.gov
Oxidative DecarboxylationIsocitrateIsocitrate Dehydrogenase (IDH)α-Ketoglutarate + CO2 + NADH/NADPHRate-limiting step of the TCA cycle; involves oxidation and loss of CO2. nih.govpnas.org

Involvement in the Glyoxylate (B1226380) Cycle

The glyoxylate cycle is an anabolic pathway that serves as a variation of the TCA cycle. rcsb.orgresearchgate.net It is found in plants, bacteria, protists, and fungi, but not in animals. mdpi.comasm.org This cycle is particularly important when simple sugars are unavailable, allowing organisms to utilize two-carbon compounds like acetate (B1210297) (derived from fatty acid breakdown) for the synthesis of carbohydrates and other cellular components. rcsb.orgnih.gov The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon. rcsb.orgmdpi.com

Isocitrate is a crucial branch-point intermediate between the TCA cycle and the glyoxylate cycle. asm.org The key enzymatic step that defines the glyoxylate cycle is the cleavage of isocitrate, a reaction catalyzed by isocitrate lyase (ICL). researchgate.netfrontiersin.org Instead of being oxidized by isocitrate dehydrogenase as in the TCA cycle, isocitrate is cleaved by ICL directly into two molecules: the four-carbon compound succinate and the two-carbon compound glyoxylate. researchgate.net

This reaction is an aldol cleavage. researchgate.net The succinate produced can then be used for biosynthetic purposes or can re-enter the TCA cycle to be converted to malate and oxaloacetate. mdpi.com The glyoxylate can condense with another molecule of acetyl-CoA to form malate, in a reaction catalyzed by malate synthase, another key enzyme of this cycle. researchgate.netresearchgate.net This allows for the net synthesis of four-carbon compounds from two-carbon units, a feat not possible through the TCA cycle alone. mdpi.com

Reaction StepSubstrateEnzymeProduct(s)Significance
CleavageIsocitrateIsocitrate Lyase (ICL)Succinate + GlyoxylateKey reaction of the glyoxylate cycle, bypassing CO2 loss and enabling net carbohydrate synthesis from C2 compounds. rcsb.orgresearchgate.net

Isocitric Acid Metabolism in Specific Organisms and Systems

Yarrowia lipolytica

The yeast Yarrowia lipolytica is a well-studied microorganism known for its ability to efficiently produce organic acids, including both citric and this compound, from various carbon sources like rapeseed oil and ethanol. researchgate.net Typically, when grown on hydrophobic substrates like oils, Y. lipolytica produces a mixture of citric and isocitric acids. tandfonline.com The ratio of these two acids can be influenced by fermentation conditions such as pH. researchgate.net For instance, cultivation at pH 6.0 favors the accumulation of this compound, while at pH 4.5, nearly equal amounts of both acids are produced.

To enhance the production of this compound specifically, research has focused on metabolic engineering. One key strategy involves inhibiting the enzyme isocitrate lyase (ICL), which consumes isocitrate in the glyoxylate cycle. The addition of ICL inhibitors, such as itaconic acid, has been shown to significantly increase the synthesis of this compound, shifting the ratio of isocitrate to citrate from 1:1 to as high as 6:1. mdpi.com Genetic modifications, such as creating mutant strains and enhancing the expression of mitochondrial carriers, have also led to high-level production, with some engineered strains producing over 136 g/L of this compound. mdpi.com

Candida ravautii

Certain yeast species within the Candida genus are also notable for their organic acid production. nih.gov Specifically, strains of Candida ravautii have been identified as producers that mainly synthesize this compound from glucose. rcsb.org Unlike many other yeasts that produce a mixture of citric and this compound, tested strains of C. ravautii were found to produce this compound almost exclusively. rcsb.org Interestingly, these strains are unable to assimilate the this compound they produce. Through mutation and selection, a strain of C. ravautii was developed that could produce this compound with a yield of approximately 50% from the supplied glucose. rcsb.org

Escherichia coli

In the bacterium Escherichia coli, isocitrate metabolism is tightly regulated at the branch point between the TCA and glyoxylate cycles. This regulation is crucial for adapting to different carbon sources. When E. coli grows on a substrate like acetate, which enters metabolism as acetyl-CoA, the glyoxylate cycle is essential for producing biosynthetic precursors. pnas.org To channel isocitrate into the glyoxylate cycle, the activity of the TCA cycle enzyme, isocitrate dehydrogenase (IDH), is downregulated. pnas.org This regulation is achieved through the phosphorylation of IDH by a specific enzyme, IDH kinase/phosphatase (AceK). mdpi.comnih.gov Phosphorylation inactivates IDH, thereby diverting the flux of isocitrate towards isocitrate lyase and the glyoxylate cycle. mdpi.com When glucose is available, IDH is active, allowing for maximal energy production through the full operation of the TCA cycle. pnas.org This control mechanism allows E. coli to efficiently manage its carbon flux for either energy generation or biosynthesis depending on nutrient availability. nih.gov

Plant Metabolism

In plant physiology, this compound serves as a critical intermediate at the crossroads of several essential metabolic pathways, primarily the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. nih.gov Its metabolism is fundamental for energy production, biosynthesis of carbon skeletons, and the conversion of stored fats into carbohydrates. nih.govpnas.org The distribution and flow of isocitrate are tightly regulated by a series of key enzymes that direct it toward either energy generation or anabolic processes, depending on the plant's developmental stage and physiological needs. nih.gov

The principal pathways involving this compound are:

The Tricarboxylic Acid (TCA) Cycle: As a core component of cellular respiration, the TCA cycle utilizes isocitrate to generate reducing equivalents (NADH) and ATP. researchgate.netcdlib.org In this pathway, the enzyme NAD-dependent isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate, a crucial precursor for amino acid synthesis. nih.govresearchgate.net This process is considered a major control point in the mitochondrial TCA cycle. nih.gov

The Glyoxylate Cycle: This pathway is an anabolic variation of the TCA cycle, vital for plants, particularly during the germination of oil-rich seeds. wikipedia.orgnih.gov It allows for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids, into succinate. pnas.org The key enzyme, isocitrate lyase (ICL), bypasses the decarboxylation steps of the TCA cycle by cleaving isocitrate directly into glyoxylate and succinate. wikipedia.org This enables the synthesis of carbohydrates from stored lipids, providing essential energy and structural materials for the growing seedling before photosynthesis is established. wikipedia.orgnih.gov The glyoxylate cycle also plays a role in plant stress responses, such as salt tolerance. researchgate.netnih.gov

Nitrogen Assimilation: The carbon skeleton for nitrogen assimilation is provided by α-ketoglutarate, which is derived from isocitrate. nih.govoup.com This reaction, often catalyzed by NADP-dependent isocitrate dehydrogenase (NADP-IDH) in the cytosol, links carbon and nitrogen metabolism directly through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. nih.govoup.com

The metabolic fate of this compound is orchestrated by several key enzymes, whose activity and location determine the predominant metabolic flux.

Table 1: Key Enzymes in this compound Metabolism in Plants

Enzyme Abbreviation Reaction Catalyzed Primary Metabolic Pathway(s) Key Function(s)
Aconitase ACO Citrate ↔ Isocitrate researchgate.net TCA Cycle, Glyoxylate Cycle Isomerization of citrate to isocitrate, connecting glycolysis/acetyl-CoA production to isocitrate-dependent pathways. oup.com
NAD-Isocitrate Dehydrogenase NAD-IDH Isocitrate + NAD⁺ → α-ketoglutarate + NADH + H⁺ + CO₂ frontiersin.org TCA Cycle Energy production (NADH) and generation of α-ketoglutarate for the TCA cycle and amino acid biosynthesis. nih.govcell.com
NADP-Isocitrate Dehydrogenase NADP-IDH Isocitrate + NADP⁺ → α-ketoglutarate + NADPH + H⁺ + CO₂ nih.gov Nitrogen Assimilation, Reductive Biosynthesis Production of NADPH for biosynthetic reactions and providing α-ketoglutarate for nitrogen assimilation. nih.govoup.com

| Isocitrate Lyase | ICL | Isocitrate → Succinate + Glyoxylate wikipedia.org | Glyoxylate Cycle | Bypassing TCA cycle decarboxylation to enable net conversion of fat to carbohydrates during seed germination. pnas.orgnih.gov |

This compound in Cellular Compartments (Mitochondria, Cytosol, Peroxisomes)

The metabolism of this compound is distinctly compartmentalized within plant cells, with specific roles in the mitochondria, cytosol, and peroxisomes. This separation allows for independent regulation and function of metabolic pathways, preventing futile cycles and enabling a coordinated response to cellular demands. nih.govresearchgate.net

Mitochondria The mitochondrion is the primary site of the TCA cycle and cellular respiration. cdlib.orgnih.gov Within the mitochondrial matrix, isocitrate is formed from citrate by the enzyme aconitase. researchgate.net It is then acted upon by NAD-dependent isocitrate dehydrogenase (IDH), a key regulatory enzyme of the TCA cycle. nih.govfrontiersin.org The oxidative decarboxylation of isocitrate by IDH yields α-ketoglutarate, CO₂, and NADH. researchgate.netcell.com The NADH produced is a crucial electron donor for the electron transport chain, driving the synthesis of ATP. researchgate.net The α-ketoglutarate can either continue through the TCA cycle or be exported for use in nitrogen metabolism. nih.gov

Cytosol The cytosol houses distinct isoforms of enzymes involved in isocitrate metabolism, namely cytosolic aconitase and NADP-dependent isocitrate dehydrogenase (NADP-IDH). oup.comresearchgate.net This cytosolic pathway is critical for providing reducing power in the form of NADPH for various biosynthetic reactions. nih.govnih.gov Furthermore, the cytosolic conversion of isocitrate to α-ketoglutarate provides the necessary carbon skeletons for the assimilation of ammonium via the GS/GOGAT pathway. nih.govoup.com The cytosol also plays a cooperative role in the glyoxylate cycle; citrate produced in peroxisomes is exported to the cytosol, where it is converted to isocitrate by cytosolic aconitase before being transported back into the peroxisome. nih.govresearchgate.netnih.gov

Peroxisomes In plants, peroxisomes—and particularly a specialized type called glyoxysomes found in the fatty tissues of germinating seeds—are the site of the glyoxylate cycle. nih.govnih.gov The catabolism of stored fatty acids through β-oxidation within the peroxisome generates acetyl-CoA. nih.gov Peroxisomal citrate synthase then condenses acetyl-CoA with oxaloacetate to form citrate. nih.govnih.gov Following its conversion to isocitrate in the cytosol and re-entry into the peroxisome, isocitrate is cleaved by isocitrate lyase (ICL) into glyoxylate and succinate. wikipedia.orgfrontiersin.org This reaction is the defining step of the glyoxylate cycle, allowing for the net synthesis of carbohydrates from lipids, which is essential for seedling growth. pnas.orgnih.gov NADP-IDH activity has also been identified in peroxisomes, suggesting a role in providing NADPH within this organelle. nih.gov

Table 2: Compartmentalization of this compound Metabolism in Plant Cells

Cellular Compartment Key Enzymes Primary Pathway Primary Function
Mitochondria Aconitase, NAD-Isocitrate Dehydrogenase nih.govresearchgate.net Tricarboxylic Acid (TCA) Cycle Cellular respiration, ATP and NADH production, generation of α-ketoglutarate for the TCA cycle. cdlib.orgfrontiersin.org
Cytosol Aconitase, NADP-Isocitrate Dehydrogenase oup.comresearchgate.net Nitrogen Assimilation, Biosynthesis Generation of NADPH for reductive biosynthesis, providing α-ketoglutarate for amino acid synthesis, and supporting the glyoxylate cycle. nih.govnih.gov

| Peroxisomes (Glyoxysomes) | Isocitrate Lyase, Citrate Synthase wikipedia.orgnih.gov | Glyoxylate Cycle, Fatty Acid β-oxidation | Conversion of stored fats into carbohydrates for seedling growth and development. pnas.orgnih.gov |

Regulation of Isocitric Acid Levels and Metabolism

Transcriptional and Translational Control of Metabolic Enzymes

The expression of enzymes that produce and consume isocitric acid, primarily aconitase and isocitrate dehydrogenase, is subject to sophisticated transcriptional and translational control mechanisms. These ensure that the rates of this compound synthesis and utilization are aligned with the cell's metabolic needs.

A notable example of this regulation is seen with cytosolic aconitase (ACO1), which possesses a dual function. In its enzymatic form, it catalyzes the conversion of citrate (B86180) to this compound. However, under conditions of iron depletion, the iron-sulfur cluster of the enzyme is lost, and it transforms into Iron Regulatory Protein 1 (IRP1). nih.govresearchgate.net As IRP1, it binds to iron-responsive elements (IREs) in the messenger RNA (mRNA) of proteins involved in iron homeostasis, such as the transferrin receptor and ferritin, thereby regulating their translation. nih.gov This post-transcriptional regulation links this compound metabolism directly to cellular iron status.

Furthermore, a post-transcriptional positive autoregulatory mechanism has been identified for aconitases. When inactivated by reactive oxygen species (ROS) or iron depletion, the apo-enzymes of both aconitase A (AcnA) and aconitase B (AcnB) in E. coli can bind to the 3'-untranslated regions of their own mRNAs. This binding stabilizes the mRNAs and leads to increased expression of the aconitase enzymes, providing a mechanism to replenish the active enzyme pool. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

The activity of enzymes in the this compound metabolic pathway is further fine-tuned by a variety of post-translational modifications (PTMs). These covalent modifications can rapidly and reversibly alter an enzyme's catalytic efficiency, stability, and interaction with other molecules.

Aconitase is a key target of redox-dependent PTMs due to its sensitive iron-sulfur cluster. nih.govnih.gov These modifications include:

Oxidation, Nitrosylation, and Thiolation: Cysteine residues, particularly those near the Fe-S cluster, are susceptible to these modifications, which can lead to enzyme inactivation. researchgate.netnih.gov

Phosphorylation: Aconitase activity can also be regulated by phosphorylation. For instance, protein kinase C has been implicated in the phosphorylation and subsequent increase in the activity of the mitochondrial isoform of aconitase. nih.gov In yeast, phosphorylation of cytosolic aconitase at Ser711 has been shown to influence citrate/isocitrate metabolism. researchgate.net

Isocitrate Dehydrogenase (IDH) is also subject to several critical PTMs:

Phosphorylation: Phosphorylation of the IDH1 isoform at specific sites, such as T77, S188, and S237, has been linked to the development of certain cancers. uark.edu

Acetylation: Lysine (B10760008) acetylation has been identified in wild-type IDH1 and has been shown to decrease its catalytic efficiency. nih.govnih.gov In E. coli, the acetylation level of ICDH is influenced by intracellular acetyl-phosphate levels, and the deacetylase CobB can remove these modifications from specific lysine residues. nih.gov

EnzymePost-Translational ModificationEffect on Activity/Function
AconitaseOxidation, Nitrosylation, Thiolation of Cysteine ResiduesInactivation of enzymatic activity. researchgate.netnih.gov
PhosphorylationCan increase activity of the mitochondrial isoform. nih.gov
Isocitrate DehydrogenasePhosphorylationLinked to the development of certain cancers. uark.edu
AcetylationDecreases catalytic efficiency. nih.govnih.gov

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism for adjusting enzyme activity in response to fluctuations in cellular metabolites. This form of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme.

The primary enzyme subject to allosteric regulation in the context of this compound metabolism is isocitrate dehydrogenase . This enzyme is a critical control point in the tricarboxylic acid (TCA) cycle.

Inhibitors: High levels of ATP, a signal of a high energy state in the cell, allosterically inhibit isocitrate dehydrogenase. youtube.com

Activators: Conversely, ADP and AMP, which indicate a low energy state, act as allosteric activators, stimulating the enzyme's activity to promote ATP production. youtube.comnih.gov Citrate and ADP have also been shown to allosterically activate certain isoforms of isocitrate dehydrogenase. libretexts.org In yeast, the inhibitory effect of mitochondrial mRNA on NAD+-specific isocitrate dehydrogenase can be overcome by the allosteric activator AMP. nih.gov

In contrast, aconitase is generally not considered to be an allosterically regulated enzyme. youtube.com Its activity is more directly influenced by substrate availability and the post-translational modifications discussed previously.

EnzymeAllosteric ActivatorsAllosteric Inhibitors
Isocitrate DehydrogenaseADP, AMP, Citrate. youtube.comnih.govlibretexts.orgATP, Mitochondrial mRNA (in yeast). youtube.comnih.gov
AconitaseNot typically allosterically regulated. youtube.comNot typically allosterically regulated. youtube.com

Influence of Environmental Factors (e.g., Nutrient Availability, Oxygen Levels, pH)

The metabolism of this compound is highly responsive to changes in the cellular environment, including the availability of nutrients, oxygen levels, and pH.

Nutrient Availability: The carbon source available to an organism significantly impacts the metabolic pathways involving this compound. For example, when Corynebacterium glutamicum is grown on acetate (B1210297) as the sole carbon source, there is a high flux through the glyoxylate (B1226380) cycle, which bypasses the decarboxylation steps of the TCA cycle and allows for the net synthesis of carbohydrates from two-carbon compounds. asm.org In this scenario, isocitrate is channeled through isocitrate lyase. When grown on a mixture of glucose and acetate, the glyoxylate cycle is still the primary anaplerotic pathway. asm.org

Oxygen Levels: Hypoxia, or low oxygen availability, can dramatically alter this compound metabolism. In some cancer cells that proliferate in hypoxic conditions, the conversion of glucose into citrate is significantly reduced. nih.gov To compensate, these cells can reroute glutamine metabolism. Instead of proceeding through the oxidative TCA cycle, α-ketoglutarate, derived from glutamine, can be reductively carboxylated by mitochondrial isocitrate dehydrogenase 2 (IDH2) to produce citrate, which is then isomerized to this compound. nih.gov This reductive pathway supports cell growth and viability in low-oxygen environments.

pH: Enzyme activity is highly dependent on pH. creative-enzymes.comtutorchase.com The enzymes involved in this compound metabolism, such as aconitase and isocitrate dehydrogenase, have optimal pH ranges for their catalytic activity. Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalytic efficiency. tutorchase.com For example, the activity of cis-aconitate decarboxylase, an enzyme that uses a close structural relative of this compound, is significantly influenced by pH, with changes in pH affecting the protonation state of active site histidine residues required for substrate binding. nih.gov

Metabolic Flux Analysis Related to this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov By using isotopically labeled substrates, such as 13C-glucose or 13C-glutamine, researchers can trace the path of atoms through metabolic networks and determine the in vivo activities of enzymes and pathways. isotope.com

MFA studies have provided valuable insights into the regulation of this compound metabolism. For instance, in Corynebacterium glutamicum, MFA has been used to quantify the flux through the TCA cycle and the glyoxylate cycle under different nutrient conditions. asm.org

Metabolic Fluxes in Corynebacterium glutamicum (nmol · (mg of protein)-1 · min-1)
Metabolic FluxGrowth on AcetateGrowth on Glucose + AcetateGrowth on Glucose
Citrate Synthase413219111
Isocitrate Lyase (Glyoxylate Cycle)99500

Data adapted from asm.org

These results demonstrate that the flux through citrate synthase, which produces the precursor to this compound, is highest during growth on acetate and lowest on glucose. asm.org Furthermore, the flux through the glyoxylate cycle, which directly consumes isocitrate, is active during growth on acetate and acetate-glucose mixtures but inactive during growth on glucose alone. asm.org

MFA can also reveal the contribution of different substrates to the this compound pool. For example, under hypoxic conditions, MFA can quantify the increased reductive carboxylation of glutamine-derived α-ketoglutarate to citrate, the precursor of isocitrate. nih.gov These quantitative analyses are crucial for understanding how metabolic pathways are rewired in response to genetic and environmental perturbations.

Analytical Methods for Isocitric Acid Research

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the determination of D-isocitric acid. These methods are widely used in the food industry, particularly for assessing the authenticity of fruit juices.

The core principle of the enzymatic assay for D-isocitric acid involves the enzyme isocitrate dehydrogenase (ICDH). In the presence of the cofactor nicotinamide adenine dinucleotide phosphate (NADP+), ICDH catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate (also known as 2-oxoglutarate). This reaction results in the simultaneous reduction of NADP+ to NADPH.

Reaction Principle: D-Isocitric acid + NADP+ ---(ICDH)--> α-Ketoglutarate + CO₂ + NADPH + H+

The amount of NADPH produced is directly proportional to the amount of D-isocitric acid in the sample. The increase in NADPH is measured by the corresponding increase in absorbance at a wavelength of 340 nm using a spectrophotometer.

Commercially available enzymatic assay kits provide a straightforward and direct procedure for this analysis. These kits typically contain all necessary reagents, including buffers, the ICDH enzyme, and NADP+, often in a liquid, ready-to-use format. The assays can be adapted for various formats, including manual testing, microplates, and automated biochemistry analyzers, making them suitable for high-throughput screening. The detection sensitivity for some kits can be as low as 0.01 mU or 0.35 mg/L. It is important to note that standard enzymatic methods are specific for the D-isomer of isocitric acid.

ParameterDescriptionCitation
EnzymeIsocitrate Dehydrogenase (ICDH)
CofactorNicotinamide adenine dinucleotide phosphate (NADP+)
PrincipleOxidative decarboxylation of D-isocitrate to α-ketoglutarate with concurrent reduction of NADP+ to NADPH.
Detection MethodSpectrophotometry
Wavelength340 nm
QuantificationThe increase in absorbance at 340 nm is proportional to the D-isocitric acid concentration.
SpecificitySpecific for the D-isomer of this compound.

Chromatographic Techniques (HPLC, GC-MS, LC-MS)

Chromatographic methods are powerful tools for separating and quantifying this compound, often alongside other organic acids, in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) HPLC is a simple and rapid method for determining this compound. A common approach involves using a reverse-phase column, such as an Inertsil ODS-3 column (4.6 mm i.d. x 250 mm). The separation is typically achieved using an isocratic mobile phase, for instance, 0.1% phosphoric acid in water, at a flow rate of around 1.0 mL/min. Detection is performed using a UV detector at a low wavelength, commonly 210 nm, due to the absorption of the carboxyl group. This method has been successfully applied to determine this compound in food additives like citric acid, with reported determination limits as low as 0.05%.

Gas Chromatography-Mass Spectrometry (GC-MS) Due to the non-volatile nature of this compound, a derivatization step is necessary prior to GC-MS analysis. This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives, is a common technique. GC-MS offers excellent separation capabilities, which are particularly useful for resolving this compound from its isomer, citric acid, which is often present in large excess. The analysis is typically performed on a capillary column, such as a 30 m DB-5 column. Mass spectrometry provides definitive identification and quantification of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique has been developed by regulatory bodies like the FDA to identify the adulteration of fruit juices. By analyzing the profile of organic acids, including the ratio of citric acid to this compound, LC-MS methods can detect issues such as dilution with water.

TechniquePrincipleSample PreparationTypical ColumnDetectionCitation
HPLCSeparation based on partitioning between a stationary phase and a liquid mobile phase.Dilution and filtration.Reverse-phase (e.g., ODS-3)UV (210 nm)
GC-MSSeparation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Required derivatization (e.g., silylation) to increase volatility.Capillary (e.g., DB-5)Mass Spectrometry (MS)
LC-MSHPLC separation followed by mass-based detection.Dilution, filtration, possible solid-phase extraction.Reverse-phaseMass Spectrometry (MS)

Capillary Electrophoresis Methods (Capillary Isotachophoresis, Capillary Zone Electrophoresis)

Capillary electrophoresis (CE) encompasses a family of techniques that separate ions based on their electrophoretic mobility in an electric field. These methods are known for their high efficiency, speed, and low consumption of samples and reagents, making them a cost-effective alternative to chromatography.

Capillary Zone Electrophoresis (CZE) Also known as free zonal capillary electrophoresis, CZE is the most widely used CE technique for organic acid analysis. In CZE, a capillary is filled with a background electrolyte (buffer), and a voltage is applied. Ions separate based on their charge-to-mass ratio as they migrate toward the detector. CZE has been successfully applied to measure this compound and other organic acids in fruit juices and plant tissues. A significant advantage of CZE is that it often requires minimal sample treatment, typically only dilution and filtration. Typical separation conditions involve using a phosphate or borate buffer and direct UV detection at around 200 nm.

Capillary Isotachophoresis (CITP) Capillary isotachophoresis is another CE technique used for the analysis of this compound. In CITP, the sample is placed between a leading electrolyte (with ions of higher mobility than the analytes) and a terminating electrolyte (with ions of lower mobility). When a voltage is applied, the analytes separate into distinct, consecutive zones based on their individual electrophoretic mobilities. A CITP procedure using coupled capillaries has been developed for the determination of both citric and dl-isocitric acid in citrus fruit juices.

MethodPrinciple of SeparationKey AdvantagesTypical Application for this compoundCitation
Capillary Zone Electrophoresis (CZE)Based on differences in electrophoretic mobility (charge-to-mass ratio) in a continuous buffer system.High resolution, minimal sample prep, speed, cost-effective.Quantification in fruit juices and plant extracts.
Capillary Isotachophoresis (CITP)Separation into discrete zones based on electrophoretic mobility between a leading and terminating electrolyte.Can handle samples with varying concentrations, good for trace analysis.Determination in citrus juices, often alongside citric acid.

Spectroscopic Methods (e.g., NMR in metabolomics)

Spectroscopic methods provide valuable information about the structure and concentration of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-destructive technique used in metabolomics to identify and quantify metabolites, including this compound, in biological samples.

¹H NMR spectroscopy can be used to monitor enzymatic reactions in real-time. For example, it has been employed to study the kinetics of the enzyme isocitrate lyase (ICL), which catalyzes the conversion of isocitrate to succinate and glyoxylate (B1226380). By monitoring the decrease in the isocitrate signal and the corresponding increase in the product signals over time, detailed kinetic information can be obtained.

NMR analysis of this compound is typically performed in an aqueous solvent, such as a mixture of H₂O and deuterium oxide (D₂O), to allow for the observation of exchangeable protons. The resulting spectrum provides a unique fingerprint for the molecule, with characteristic chemical shifts and coupling constants that can be used for unequivocal identification. This capability is crucial in metabolomics for distinguishing between isomers and identifying compounds within complex biological fluids.

TechniquePrincipleInformation ObtainedApplication in this compound ResearchCitation
¹H NMR SpectroscopyMeasures the resonance of hydrogen nuclei in a magnetic field.Structural information (chemical environment, connectivity), quantification, and reaction kinetics.Metabolomics, studying enzyme kinetics (e.g., isocitrate lyase), structural confirmation.
¹³C NMR SpectroscopyMeasures the resonance of carbon-13 nuclei in a magnetic field.Provides information on the carbon skeleton of the molecule.Structural elucidation and characterization of this compound and its diastereoisomers.

Sample Preparation and Matrix Effects in Biological Samples

Proper sample preparation is a critical step in the analysis of this compound to ensure accurate results by removing interfering substances, known as the sample matrix. The complexity of the preparation depends on both the sample type and the analytical method chosen.

For liquid samples such as fruit juices or beverages, the preparation can be relatively simple:

Clear, colorless, and neutral liquids can often be used directly or after dilution.

Turbid solutions require filtration or centrifugation to remove particulate matter.

Acidic samples need to be neutralized to a pH of approximately 7.0-8.0, typically with sodium or potassium hydroxide, especially for enzymatic assays.

Colored samples , like dark juices, may require treatment with polyvinylpolypyrrolidone (PVPP) or bentonite to remove pigments that could interfere with spectrophotometric measurements.

For solid or semi-solid samples, more extensive preparation is needed:

Samples are typically homogenized or crushed and then extracted with water, sometimes with heating to improve recovery.

Fat-containing samples can be extracted with hot water, followed by cooling to allow the fat to solidify and be removed by filtration.

Carrez clarification is a common procedure used to precipitate proteins and other interfering substances from complex samples like food extracts before analysis.

In all cases, the goal is to extract the analyte from the sample constituents that might interfere with the subsequent analysis, a phenomenon known as the matrix effect. This is particularly important for sensitive techniques like LC-MS/MS and GC-MS, where matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Sample TypeCommon Preparation StepsPurposeCitation
Clear Liquid (e.g., clear juice)Dilution, pH adjustment.Bring concentration into analytical range; optimize pH for enzymatic reaction.
Turbid/Colored Liquid (e.g., dark fruit juice)Filtration/centrifugation, pH adjustment, treatment with PVPP.Remove particulates and interfering color compounds.
Solid/Semi-Solid (e.g., fruit products)Homogenization, aqueous extraction (hot or cold), clarification (e.g., Carrez).Release this compound into a liquid phase and remove proteins/fats.
Biological Fluids (for metabolomics)Solvent extraction (e.g., with methanol/water), centrifugation, evaporation, and derivatization (for GC-MS).Extract metabolites, remove proteins, and prepare for analysis.

Future Directions in Isocitric Acid Research

Advanced Analytical Techniques for Isocitric Acid and Related Metabolites

The accurate and sensitive detection of this compound and its isomers, such as citric acid, remains a significant analytical challenge due to their structural similarity. oup.com Future research will focus on the development and refinement of advanced analytical techniques to overcome these hurdles and provide deeper insights into the metabolome.

Mass Spectrometry (MS) coupled with chromatography is at the forefront of these advancements. Gas chromatography-mass spectrometry (GC-MS) has been a valuable tool for quantifying this compound, even in the presence of a large excess of citric acid. researchgate.net Future developments in GC-MS will likely involve the optimization of derivatization techniques and the use of more selective columns to enhance separation and sensitivity. healthmatters.io Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the analysis of this compound in complex biological matrices. researcher.lifenih.gov Direct-infusion tandem mass spectrometry (DI-MS/MS) is an emerging high-throughput method for quantifying citrate (B86180) isomers, and its future application in large-scale metabolomics studies is promising. wikipedia.org

High-Performance Liquid Chromatography (HPLC) continues to be a widely used technique for the separation and quantification of this compound. nih.govrupahealth.commdpi.com Innovations in column chemistries, such as polar-embedded reversed-phase and mixed-mode columns, are improving the retention and separation of highly polar organic acids like this compound. mdpi.comhealthmatters.io The use of ion-pairing agents and hydrophilic interaction liquid chromatography (HILIC) are also expanding the capabilities of HPLC for analyzing citric acid cycle intermediates. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a non-destructive method for analyzing this compound and its interactions with other molecules. drugbank.comtaylorandfrancis.com While its sensitivity is lower than MS, NMR offers valuable structural information and can be used to study the ionization states of citric acid isomers in solution. thermofisher.com Future advancements in NMR technology, such as higher field strengths and cryoprobe technology, will enhance its utility in this compound research.

Enzymatic assays, which utilize the specificity of enzymes like isocitrate dehydrogenase, will continue to be important for the specific determination of D-isocitric acid, particularly in food authenticity testing. nih.govresearchgate.net The integration of these various analytical platforms will provide a more comprehensive understanding of this compound's role in metabolic networks.

Table 1: Comparison of Advanced Analytical Techniques for this compound Analysis
TechniquePrincipleAdvantagesLimitationsFuture Directions
GC-MSSeparation of volatile derivatives by gas chromatography followed by mass analysis.Good for quantification in the presence of excess citric acid. researchgate.netRequires derivatization, which can be time-consuming.Improved derivatization methods and more selective columns.
LC-MS/MSSeparation by liquid chromatography followed by two stages of mass analysis.High sensitivity and specificity in complex samples. nih.govwikipedia.orgMatrix effects can influence ionization.Development of more robust ionization sources and data analysis software.
HPLCSeparation based on differential partitioning between a mobile and stationary phase.Widely available, various separation modes (reversed-phase, HILIC, ion-pair). nih.govmdpi.comresearchgate.netCo-elution of isomers can be a challenge. oup.comNovel column chemistries for improved isomer separation.
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei.Non-destructive, provides structural information. drugbank.comtaylorandfrancis.comthermofisher.comLower sensitivity compared to MS.Higher field magnets and advanced pulse sequences for enhanced resolution.
Enzymatic AssaysUtilizes the specific catalytic activity of an enzyme (e.g., isocitrate dehydrogenase).Highly specific for a particular isomer (e.g., D-isocitric acid). nih.govresearchgate.netCan be susceptible to interference from other compounds in the sample.Development of more stable and selective enzymes through protein engineering.

Systems Biology Approaches to this compound Metabolism

Understanding the intricate role of this compound within the broader context of cellular metabolism requires a systems-level perspective. Future research will increasingly rely on systems biology approaches, integrating experimental data with computational modeling to unravel the complex regulatory networks governing this compound metabolism.

Integrative Omics will be pivotal in constructing a holistic view of this compound's metabolic landscape. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify key genes, proteins, and metabolites that interact with this compound pathways. researchgate.netwikipedia.org For instance, multi-omics analysis of gliomas with mutations in isocitrate dehydrogenase (IDH) has revealed significant alterations in cellular metabolism, providing insights into the oncogenic mechanisms of these mutations.

Metabolic Modeling and Flux Balance Analysis (FBA) are powerful computational tools for simulating and predicting metabolic fluxes through complex biochemical networks. drugbank.comnih.goveurofins.fr These models can be used to investigate how perturbations, such as genetic mutations or environmental changes, affect the flow of metabolites through the citric acid cycle and connected pathways. FBA, for example, has been used to predict metabolic shifts in various organisms under different conditions, offering a framework to understand the dynamic regulation of this compound metabolism. researchgate.net Future models will likely incorporate greater detail, including kinetic parameters and regulatory interactions, to provide more accurate predictions of cellular behavior.

The study of metabolons , which are transient multi-enzyme complexes, is another exciting frontier. There is growing evidence for the existence of a tricarboxylic acid (TCA) cycle metabolon, where sequential enzymes are physically associated, potentially enhancing metabolic efficiency through substrate channeling. researchgate.net Future research will aim to elucidate the structure and function of these complexes and their impact on this compound metabolism.

These systems-level approaches will be crucial for understanding the dynamic nature of this compound metabolism and its integration with other cellular processes, ultimately paving the way for targeted therapeutic interventions and metabolic engineering strategies.

Exploration of Novel Enzymatic Activities and Regulatory Mechanisms

While the core enzymes of the citric acid cycle are well-characterized, future research is expected to uncover novel enzymatic activities and intricate regulatory mechanisms that fine-tune this compound metabolism.

A key area of investigation is the reverse reductive carboxylation of α-ketoglutarate to isocitrate, catalyzed by isocitrate dehydrogenase (IDH) isoforms IDH1 and IDH2. This pathway, which operates outside the canonical forward direction of the TCA cycle, is particularly important in certain cancer cells and under hypoxic conditions for lipid synthesis. researcher.liferupahealth.com Further exploration of the regulation and physiological significance of this reverse flux will be a major focus.

Post-translational modifications (PTMs) of enzymes involved in this compound metabolism, such as aconitase and IDH, are emerging as critical regulatory mechanisms. Aconitase activity can be modulated by redox-dependent PTMs, linking the TCA cycle to cellular redox status and iron homeostasis. mdpi.comresearchgate.net Similarly, PTMs of IDH can influence its activity and substrate specificity. A deeper understanding of the array of PTMs and their impact on enzyme function will provide new insights into the control of this compound flux.

Allosteric regulation of TCA cycle enzymes provides a rapid mechanism for adjusting metabolic output in response to cellular needs. thermofisher.comeurofins.frchiroblock.com For example, IDH3 is allosterically activated by ADP and Ca2+ and inhibited by ATP and NADH, tightly coupling its activity to the energy state of the cell. researcher.liferesearchgate.net The discovery of novel allosteric regulators and the elucidation of their binding sites and mechanisms of action will continue to be an active area of research.

Furthermore, the discovery of novel enzymes that utilize this compound as a substrate or product is a tantalizing prospect. For instance, some bacteria possess IDHs with dual coenzyme specificity for both NAD+ and NADP+, suggesting metabolic flexibility. taylorandfrancis.com The exploration of diverse organisms may reveal previously unknown enzymatic reactions and pathways connected to this compound.

Mutations in IDH enzymes, particularly in cancer, have highlighted their critical role in disease. researchgate.netnih.govnih.gov The neomorphic activity of mutant IDH, which produces the oncometabolite 2-hydroxyglutarate, has spurred the development of targeted inhibitors. oup.com Future research will continue to investigate the consequences of these mutations and explore new therapeutic strategies.

Investigating this compound in Diverse Biological Systems and Organisms

The study of this compound is expanding beyond traditional model organisms to encompass a wide array of biological systems, revealing its diverse and often specialized roles in different life forms.

In insects , such as Drosophila melanogaster, NADP-dependent isocitrate dehydrogenase (IDH-NADP) has been linked to longevity and resistance to oxidative stress. wikipedia.org Variations in the activity of this enzyme may play a crucial role in the balance between biosynthetic pathways and antioxidant defense mechanisms.

Microorganisms , particularly yeasts like Yarrowia lipolytica, have been extensively studied for their ability to produce high levels of this compound. researchgate.netmdpi.comnih.govresearchgate.net These organisms provide valuable model systems for understanding the regulation of this compound metabolism and for developing biotechnological production processes. The interplay between the citric acid cycle and the glyoxylate (B1226380) cycle, and the role of key enzymes like isocitrate lyase, are central to this compound accumulation in these microbes.

In plants , this compound and its precursor, citric acid, are implicated in tolerance to abiotic stresses, such as heavy metal toxicity. rupahealth.commdpi.com Exogenous application of these organic acids can enhance plant growth and physiological performance under stressful conditions by modulating processes like photosynthesis, osmoregulation, and antioxidant defense.

The role of this compound in extremophiles , organisms that thrive in extreme environments, is an emerging area of research. oup.comnih.govthermofisher.com Understanding how these organisms adapt their metabolic pathways, including the citric acid cycle, to survive in conditions of extreme temperature, pH, or salinity could reveal novel enzymatic and regulatory mechanisms.

In marine organisms , ocean acidification poses a significant threat, and understanding its impact on metabolic processes is crucial. eurofins.frchiroblock.com While direct studies on this compound metabolism in response to ocean acidification are limited, future research in this area could provide insights into the physiological stress responses of marine life.

The investigation of this compound metabolism across this diverse range of organisms will not only enhance our fundamental understanding of comparative biochemistry but also open up new possibilities for biotechnological applications and for addressing challenges in agriculture and environmental science.

Development of New Applications Based on this compound Metabolism

The unique properties of this compound and the enzymes involved in its metabolism are paving the way for a range of new applications in the food industry, medicine, and biotechnology.

In the food industry , this compound serves as a crucial marker for assessing the authenticity of fruit juices, particularly citrus juices. wikipedia.org The ratio of citric acid to D-isocitric acid is a reliable indicator to detect adulteration. researchgate.net Future applications may involve the development of rapid and on-site testing methods for food authenticity based on this compound levels.

The biotechnological production of this compound using microorganisms, especially the yeast Yarrowia lipolytica, is a rapidly advancing field. researchgate.netmdpi.commdpi.comnih.gov Researchers are optimizing fermentation conditions and genetically engineering strains to improve yields and direct the metabolic flux towards this compound over citric acid. The use of industrial waste streams as feedstocks for fermentation is also being explored to create more sustainable and cost-effective production processes. researcher.life

This compound and its derivatives have significant therapeutic potential . Studies have suggested its utility in treating iron-deficiency anemia and have explored its potential role in managing neurodegenerative conditions like Parkinson's disease. wikipedia.org Its antioxidant properties are also of considerable interest, with research indicating its ability to combat oxidative stress. researchgate.net The monopotassium salt of this compound has been shown to have stress-protective and memory-enhancing effects in animal studies. researchgate.net Furthermore, this compound is being investigated as a potential biomarker for various diseases, including non-small-cell lung cancer. nih.gov

The development of inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes has become a major focus in cancer therapy . These inhibitors are designed to block the production of the oncometabolite 2-hydroxyglutarate, thereby reversing the epigenetic changes that drive tumor growth.

As a versatile molecule, this compound and its metabolic pathways offer a wealth of opportunities for the development of innovative products and therapies. Future research will likely uncover even more applications for this important metabolite.

Table 2: Emerging Applications of this compound
Application AreaSpecific UseUnderlying PrincipleFuture Development
Food IndustryAuthenticity testing of fruit juices. wikipedia.orgresearchgate.netThe natural ratio of citric acid to this compound is consistent in authentic products.Rapid, portable detection methods.
BiotechnologyIndustrial production via microbial fermentation. researchgate.netmdpi.commdpi.comnih.govMetabolic engineering of microorganisms like Yarrowia lipolytica to overproduce this compound.Use of waste streams as feedstocks; improved downstream processing.
Medicine & TherapeuticsTreatment of iron-deficiency anemia and Parkinson's disease. wikipedia.orgPotential to modulate cellular metabolism and iron homeostasis.Clinical trials to validate efficacy and safety.
Antioxidant and stress-protective agent. researchgate.netAbility to mitigate oxidative stress.Development of this compound-based supplements and pharmaceuticals.
Cancer therapy (targeting mutant IDH).Inhibition of oncometabolite production by mutant IDH enzymes.Development of more potent and selective IDH inhibitors.
DiagnosticsBiomarker for diseases such as non-small-cell lung cancer. nih.govAltered levels of this compound or IDH in disease states.Validation of this compound as a reliable diagnostic and prognostic marker.

Conclusion

Summary of Key Research Areas in Isocitric Acid Studies

Research on this compound has expanded from its fundamental role in central metabolism to encompass a wide range of applications in biotechnology, medicine, and food science. A primary focus of investigation remains its integral part in the citric acid (TCA) cycle, with studies delving into metabolic biochemistry, cellular respiration, and mitochondrial function. pubcompare.airupahealth.com Its role in these pathways has also spurred investigations into cancer metabolism, where alterations in the TCA cycle are common. pubcompare.ai

In the field of biotechnology, significant research is dedicated to the microbial production of this compound, predominantly using the yeast Yarrowia lipolytica. wikipedia.orgmdpi.comresearchgate.net These studies aim to optimize fermentation processes to achieve high yields, often utilizing low-cost substrates and industrial waste products. mdpi.com Metabolic engineering is a key strategy in this area, with researchers manipulating genetic pathways to enhance the flux towards this compound synthesis and reduce the formation of byproducts like citric acid. nih.govnih.gov The overarching goal is to develop robust and efficient microbial factories for large-scale, economically viable production. mdpi.com

The potential therapeutic and pharmaceutical applications of this compound represent a growing area of interest. Research has indicated its effectiveness in treating iron-deficiency anemia and its potential as a treatment for neurodegenerative conditions like Parkinson's disease. wikipedia.orgresearchgate.net Furthermore, its antioxidant and stress-protective properties have been documented, with some studies suggesting its antioxidant activity surpasses that of ascorbic acid. mdpi.comresearchgate.net

In food science, this compound is a well-established marker for determining the authenticity and quality of fruit juices. wikipedia.org The ratio of citric acid to this compound is a key parameter used to detect the adulteration of products like orange juice with added citric acid. wikipedia.orghmdb.ca Analytical chemistry research focuses on developing and comparing methods like High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the accurate quantification of this compound in these products. researchgate.netnih.gov

Finally, this compound is being explored as a potential biomarker for certain metabolic disorders, highlighting its significance beyond its traditional role in core biochemical pathways. pubcompare.ai

Outstanding Questions and Challenges in the Field

Despite progress, several challenges and unanswered questions remain in the study and application of this compound. A major hurdle is its separation from citric acid. wikipedia.org As structural isomers, they share very similar physical and chemical properties, making purification difficult and costly. wikipedia.org This is particularly problematic in biotechnological production, where Yarrowia lipolytica often co-produces significant amounts of citric acid, which can interfere with the crystallization and purification of this compound. nih.gov

The chemical synthesis of this compound presents its own challenge, as it typically results in a mixture of four stereoisomers. mdpi.com Since only one of these, threo-D(s)-isocitric acid, is the biologically active metabolite, and effective technologies for separating these stereoisomers have not been fully developed, chemical synthesis is not currently viable for producing pharmacopoeial quality this compound. mdpi.com This contributes to the high cost and limited availability of the pure, natural isomer, which has historically restricted its use to a biochemical agent. wikipedia.org

In microbial production, optimizing fermentation conditions to favor this compound over citric acid is a continuing challenge. While strategies like nitrogen limitation and the use of specific inhibitors are employed, maintaining high productivity and yield, especially during scale-up to industrial levels, requires further refinement. mdpi.comresearchgate.net Suboptimal fermentation conditions can also lead to the formation of toxic byproducts such as oxalic acid. nih.gov Moreover, high concentrations of this compound can be inhibitory to the producing microbes, limiting the final achievable titer. mdpi.com

While the therapeutic potential of this compound is promising, many of its beneficial effects observed in preclinical studies require further investigation to elucidate the precise mechanisms of action and to validate these findings in human subjects. Outstanding questions remain regarding its long-term effects, optimal application, and its full range of physiological roles. Addressing these challenges through continued research in metabolic engineering, downstream processing, and clinical investigation will be crucial for unlocking the full potential of this compound.

Q & A

Q. What analytical techniques are most effective for detecting and quantifying isocitric acid in biological samples?

this compound is commonly identified using ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q/TOF-MS/MS) . Key steps include:

  • Fragmentation pattern analysis : Monitor characteristic ions like m/z 191 [M-H]⁻, 173 [M-H-H₂O]⁻, and 111 [M-H-CO₂-H₂O]⁻ to confirm structural identity .
  • Retention time alignment : Compare with reference standards (e.g., Rt 0.89 min in negative ion mode) .
  • Database matching : Cross-validate spectra using platforms like HMDB or METLIN . For low-concentration samples, ADAP-GC 3.0 improves detection by clustering retention times and deconvoluting co-eluting metabolites, even at VIP scores >3.0 .

Q. How can researchers experimentally investigate this compound's role in the tricarboxylic acid (TCA) cycle and ammonia metabolism?

Methodological approaches include:

  • Isotopic tracing : Use ¹³C-labeled glucose to track this compound flux in mitochondrial extracts .
  • Enzyme activity assays : Measure isocitrate dehydrogenase (IDH) kinetics under varying pH and cofactor conditions (e.g., Mn²⁺ or NADP⁺) .
  • Ammonia challenge models : Correlate this compound levels with arginine supplementation in urea cycle studies to assess ammonia detoxification .

Q. What protocols ensure accurate sample preparation for this compound quantification in serum or urine?

  • Deproteinization : Use Folin phenol reagent or acetonitrile to remove interfering proteins .
  • Calibration standards : Prepare this compound in HEPES-NaOH buffer (pH 7.0) with d-glucose and MnCl₂ to mimic physiological conditions .
  • Quality control : Include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory findings about this compound's biomarker potential (e.g., in cancer vs. GHB exposure) be reconciled?

  • Contextual validation : Assess biomarker specificity using multi-omics integration. For example, in prostate cancer, this compound levels may inversely correlate with citrate due to altered mitochondrial metabolism, whereas GHB exposure elevates urinary this compound via TCA cycle perturbation .
  • Model stratification : Compare in vitro (e.g., Yarrowia lipolytica cultures) and in vivo (rat/human serum) systems to identify species-specific metabolic pathways .

Q. What strategies optimize microbial production of stereochemically pure (2R,3S)-isocitric acid?

  • Strain engineering : Use recombinant Yarrowia lipolytica with overexpressed aconitase or IDH to enhance yield (e.g., 40–60 g/L) .
  • Fermentation conditions : Maintain pH 6.5–7.0 and limited nitrogen to redirect carbon flux toward this compound instead of citric acid .
  • Downstream purification : Employ ion-exchange chromatography followed by crystallization in ethanol/water mixtures to achieve >98% purity .

Q. How should researchers address co-eluting metabolites in chromatographic data analysis?

  • Deconvolution algorithms : Use ADAP-GC 3.0 to cluster retention times and reconstruct spectra for low-abundance compounds (e.g., this compound at 5–20 mM) .
  • Parallel factor analysis (PARAFAC) : Resolve overlapping peaks by modeling multi-way MS/MS datasets .

Q. What frameworks validate this compound as a biomarker in translational studies?

  • PICOT framework : Structure hypotheses around Population (e.g., prostate cancer patients), Intervention (dietary arginine), Comparison (healthy controls), Outcome (this compound/citrate ratio), and Time (longitudinal monitoring) .
  • Multivariate statistics : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish biomarker significance (VIP >1.5) from confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.